molecular formula C19H18N2OS B298366 5-Benzylidene-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

5-Benzylidene-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298366
M. Wt: 322.4 g/mol
InChI Key: YCJVPTTWKDMAKA-HLTUOKJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Benzylidene-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, commonly known as PBTZ169, is a thiazolidinone derivative that has been gaining attention in the scientific community due to its promising antimycobacterial activity. PBTZ169 has been shown to exhibit potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, making it a potential candidate for the development of new anti-tuberculosis drugs.

Mechanism of Action

The exact mechanism of action of PBTZ169 is not fully understood, but it is believed to target multiple pathways in M. tuberculosis. PBTZ169 has been shown to inhibit the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. It has also been shown to inhibit the activity of DprE1, an enzyme that is involved in the biosynthesis of arabinogalactan, another component of the mycobacterial cell wall.
Biochemical and Physiological Effects:
PBTZ169 has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have a low propensity for inducing drug resistance in M. tuberculosis. In addition, PBTZ169 has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One of the main advantages of PBTZ169 is its potent antimycobacterial activity, which makes it a potential candidate for the development of new anti-tuberculosis drugs. However, there are also some limitations to its use in lab experiments. PBTZ169 is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects. In addition, PBTZ169 is not currently approved for clinical use, so further studies are needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for research on PBTZ169. One area of interest is the development of new formulations of PBTZ169 that can enhance its bioavailability and efficacy. Another area of interest is the use of PBTZ169 in combination with other drugs for the treatment of tuberculosis. Finally, further research is needed to fully understand the mechanism of action of PBTZ169 and its potential use in the treatment of other infectious diseases.

Synthesis Methods

The synthesis of PBTZ169 involves the condensation of 2-aminopropylphenylamine with 2-benzylidene-1,3-thiazolidin-4-one in the presence of acetic anhydride and triethylamine. The resulting product is then purified through recrystallization to obtain pure PBTZ169.

Scientific Research Applications

PBTZ169 has been extensively studied for its antimycobacterial activity and has shown promising results in both in vitro and in vivo studies. In vitro studies have shown that PBTZ169 exhibits potent activity against drug-sensitive and drug-resistant strains of M. tuberculosis, including multidrug-resistant and extensively drug-resistant strains. In vivo studies have also shown that PBTZ169 is effective in reducing the bacterial load in infected mice.

properties

Product Name

5-Benzylidene-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C19H18N2OS

Molecular Weight

322.4 g/mol

IUPAC Name

(5E)-5-benzylidene-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H18N2OS/c1-2-13-21-18(22)17(14-15-9-5-3-6-10-15)23-19(21)20-16-11-7-4-8-12-16/h3-12,14H,2,13H2,1H3/b17-14+,20-19?

InChI Key

YCJVPTTWKDMAKA-HLTUOKJWSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=CC=C2)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=NC3=CC=CC=C3

Origin of Product

United States

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